2-Methoxy-3-methylpyrazine

Lipophilicity Partition coefficient Formulation compatibility

2-Methoxy-3-methylpyrazine (CAS 2847-30-5) is an alkylmethoxypyrazine heterocyclic compound used primarily as a high-impact flavor and fragrance ingredient. It is characterized by a pyrazine ring substituted at the 2-position with a methoxy group and at the 3-position with a methyl group.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 2847-30-5
Cat. No. B1583162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-3-methylpyrazine
CAS2847-30-5
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=NC=CN=C1OC
InChIInChI=1S/C6H8N2O/c1-5-6(9-2)8-4-3-7-5/h3-4H,1-2H3
InChIKeyVKJIAEQRKBQLLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-3-methylpyrazine (CAS 2847-30-5): Procurement-Oriented Baseline Data for Methoxypyrazine Flavor and Fragrance Selection


2-Methoxy-3-methylpyrazine (CAS 2847-30-5) is an alkylmethoxypyrazine heterocyclic compound used primarily as a high-impact flavor and fragrance ingredient. It is characterized by a pyrazine ring substituted at the 2-position with a methoxy group and at the 3-position with a methyl group [1]. This compound is approved as a food flavoring substance under FEMA No. 3183 and EU FL No. 07.061, and is supplied commercially as either the pure isomer or as a mixture with its regioisomer (2-methoxy-5-methylpyrazine and 2-methoxy-6-methylpyrazine) [2]. Its industrial procurement volume for fragrance use is estimated in the range of 0.1–1 metric ton per year (IFRA, 2019) [3].

Approved flavoring substance under FEMA GRAS 3183 and EU FL 07.061
Supplied as pure isomer or regioisomer mixture; confirm isomeric composition with supplier
Industrial fragrance procurement volume ~0.1–1 metric ton/year (IFRA 2019); specialized supply chain

Why 2-Methoxy-3-methylpyrazine (CAS 2847-30-5) Cannot Be Generically Substituted: Physical-Chemical and Sensory Differentiation from Analogs


Alkylmethoxypyrazines share a common core heterocyclic structure, but substitution patterns critically modulate their physical-chemical properties and sensory profiles. Differences in alkyl chain length and substituent position alter lipophilicity, vapor pressure, and odor character, preventing interchangeable use in formulation [1]. For 2-methoxy-3-methylpyrazine specifically, regulatory read-across assessments have identified structural analogs that, despite similarity scores, are not considered toxicologically equivalent without justification, underscoring the need for compound-specific sourcing [2]. The following quantitative evidence demonstrates where 2-methoxy-3-methylpyrazine differs from its closest comparators in measurable, procurement-relevant dimensions.

Alkyl chain length Longer chains (e.g., sec-butyl) increase lipophilicity; partition behavior may shift in multi-phase formulations.
Substituent position Variation in methoxy/methyl substitution alters vapor pressure and headspace delivery; top-note character may not transfer.
Sensory character mismatch Roasted/nutty profile differs from bell pepper or earthy-green notes of other methoxypyrazines; off-notes likely without reformulation.

Quantitative Comparative Evidence: 2-Methoxy-3-methylpyrazine vs. Structural Analogs


Lipophilicity (Log P) Comparison: 2-Methoxy-3-methylpyrazine vs. 2-Methoxy-3-sec-butylpyrazine

2-Methoxy-3-methylpyrazine exhibits a log P (o/w) of 1.21, whereas its read-across analog 2-methoxy-3-sec-butylpyrazine (CAS 24168-70-5) has a higher log Pow of 2.68 [1]. This difference of 1.47 log units reflects substantially lower lipophilicity for the target compound.

Lipophilicity (log P)
Head-to-head
log P 1.21 vs 2.68
Δ 1.47 (~30× more lipophilic comparator)
Informs aqueous/emulsion partitioning behavior
Computed values (EPI Suite); confirm with experimental log P
Lipophilicity Partition coefficient Formulation compatibility

Vapor Pressure and Volatility: 2-Methoxy-3-methylpyrazine vs. 2-Methoxy-3-sec-butylpyrazine

2-Methoxy-3-methylpyrazine has a vapor pressure of 3.27 mmHg at 25°C [1], compared to 0.546 mmHg for the read-across analog 2-methoxy-3-sec-butylpyrazine [2]. This represents approximately 6-fold higher volatility for the target compound.

Vapor pressure
Head-to-head
3.27 mmHg vs 0.546 mmHg
~6-fold higher volatility
Supports top-note delivery assessment
Computed; experimental headspace data recommended
Volatility Vapor pressure Headspace delivery

Odor Threshold and Sensory Impact: 2-Methoxy-3-methylpyrazine vs. 2,3,5-Trimethylpyrazine

2-Methoxy-3-methylpyrazine exhibits an odor threshold of approximately 5 ppb in water [1]. In contrast, 2,3,5-trimethylpyrazine, another pyrazine used for nutty and roasted notes, has an odor threshold of approximately 1,000 ppb [1]. This represents a 200-fold difference in sensory potency.

Odor threshold
Head-to-head
~5 ppb vs ~1,000 ppb
200× lower threshold
Supports high-impact flavor use at low addition levels
Threshold may shift with matrix; validate in final product
Odor threshold High-impact aroma chemical Sensory potency

Synthesis Efficiency: One-Step Quantitative Yield Protocol

A 2023 protocol describes the one-step synthesis of 2-methoxy-3-methylpyrazine in quantitative yield using adapted Vilsmeier conditions [1]. While no head-to-head yield data with alternative synthetic routes is available, the achievement of quantitative yield in a single step is noted as an efficiency benchmark.

Synthesis efficiency
Reported
Quantitative yield (one-step Vilsmeier protocol)
Indicates favorable manufacturing economics
Comparative yield data unavailable; verify with supplier
Synthesis Yield optimization Cost of goods

Regulatory and Safety Profile: Cramer Classification and Read-Across Requirements

2-Methoxy-3-methylpyrazine is assigned Cramer Class III (high toxicity potential based on structure) in computational toxicology evaluations [1]. Regulatory safety assessments require read-across to structurally similar analogs only when justified by specific structural and physical-chemical criteria. The RIFM safety assessment cleared all 7 human health endpoints using a combination of target data and read-across, but explicitly notes that analog selection requires expert judgment and cannot be assumed [1].

Toxicology classification
Class-level
Cramer Class III
Read-across requires expert justification
Regulatory documentation essential for compliance
Class III triggers higher data requirements; review supplier SDS/COA
Toxicology Regulatory compliance Safety assessment

Sensory Character Differentiation: Nutty/Earthy Profile vs. Bell Pepper Pyrazines

2-Methoxy-3-methylpyrazine is characterized by a roasted, nutty, and earthy odor profile [1], which distinguishes it from 2-isobutyl-3-methoxypyrazine and 2-isopropyl-3-methoxypyrazine, which are primarily associated with green bell pepper and earthy-pea pod notes, respectively. This sensory differentiation is qualitative but has direct formulation consequences: 2-methoxy-3-methylpyrazine is preferentially used in hazelnut, almond, peanut, and roasted cereal flavors [2], whereas the isobutyl and isopropyl analogs are used for vegetable and green applications [3].

Sensory character
Class-level
Roasted, nutty, earthy
vs green bell pepper / pea pod
Odor profile drives application fit; substitution may cause off-notes
Validate sensory profile in target formulation
Odor profile Flavor formulation Sensory quality

Evidence-Based Application Scenarios for 2-Methoxy-3-methylpyrazine (CAS 2847-30-5)


High-Impact Nut and Roasted Flavor Formulations (Hazelnut, Almond, Peanut)

Based on its ~5 ppb odor threshold [1] and roasted/nutty sensory character [2], 2-methoxy-3-methylpyrazine is optimally deployed as a high-impact flavor modifier in nut and roasted food applications. Formulation guidance indicates starting levels of 2,000–5,000 ppm in hazelnut flavors, 1,000 ppm in almond flavors, and 2,000 ppm in peanut flavors (as components of finished flavor blends intended for 0.05% dosage in ready-to-drink beverages) [3]. The compound‘s 200-fold higher potency versus 2,3,5-trimethylpyrazine [1] enables effective flavor delivery at minimal use levels.

Top-Note Impact in Fine Fragrance Compositions

The vapor pressure of 3.27 mmHg at 25°C [1] confers relatively high volatility, making 2-methoxy-3-methylpyrazine suitable for top-note and middle-note delivery in fine fragrance formulations. The compound’s earthy, nutty character provides depth and realism to green, woody, and gourmand fragrance families. Regulatory compliance requires adherence to IFRA standards; the 95th percentile concentration in fine fragrance is documented at 0.0018% [2], and the compound is cleared for use via RIFM safety assessment [3].

Aqueous and Emulsion-Based Flavor Systems Requiring Higher Water Solubility

With a log P (o/w) of 1.21 [1], 2-methoxy-3-methylpyrazine exhibits significantly lower lipophilicity than the sec-butyl analog (log P = 2.68). This property enhances compatibility with aqueous and emulsion-based food matrices (e.g., beverages, sauces, dairy products), where it can be incorporated at FEMA-recommended use levels: soft drinks 2.0 mg/kg, candy 4.0 mg/kg [2]. The compound is approved as a flavoring substance in the EU under FL No. 07.061 and in the U.S. as FEMA GRAS 3183.

Cost-Efficient Synthesis and Supply Chain Procurement

The demonstrated one-step synthesis protocol achieving quantitative yield [1] suggests favorable manufacturing economics for 2-methoxy-3-methylpyrazine relative to compounds requiring multi-step synthesis. Procurement teams should verify that suppliers provide certificates of analysis confirming purity (typically ≥98%) and compliance with FEMA/IFRA specifications, as well as documentation addressing the compound‘s Cramer Class III classification [2]. Global annual procurement volume for fragrance applications is estimated at 0.1–1 metric ton (IFRA, 2019), indicating a specialized but established supply chain.

Application
Selection Property
Validation Focus
Nut and roasted flavor systems
Sensory potency and odor threshold review
Odor threshold benchmarking in target product
Top-note fragrance delivery
Volatility and vapor pressure profile
Headspace delivery and evaporation rate evaluation
Aqueous and emulsion flavor matrices
Lipophilicity and water-phase compatibility
Partitioning behavior and stability in emulsion
Supply chain procurement
Synthesis efficiency and regulatory documentation
Supplier COA, purity, and FEMA/IFRA compliance review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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